molecular formula C30H38ClN7O7S B047035 Tgpamnh2 CAS No. 117961-27-0

Tgpamnh2

Cat. No.: B047035
CAS No.: 117961-27-0
M. Wt: 639.7 g/mol
InChI Key: PZPDSUNEHIMSSV-ZEQRLZLVSA-N
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Description

Tgpamnh2, also known as this compound, is a useful research compound. Its molecular formula is C30H38ClN7O7S and its molecular weight is 639.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N7O7S/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-28(40)23(5-3-13-33-30(31)32)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20/h7-12,15-16,23-24,34-35H,3-6,13-14,17H2,1-2H3,(H4,31,32,33)(H,36,40,41)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPDSUNEHIMSSV-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC4=C(C=C3)C(=CC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC4=C(C=C3)C(=CC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922580
Record name N-(4-Methylbenzene-1-sulfonyl)glycyl-N-{5-carbamimidamido-1-hydroxy-2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]pentylidene}prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117961-27-0
Record name Tosyl-glycyl-prolyl-arginyl-4-methylcoumaryl-7-amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117961270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Methylbenzene-1-sulfonyl)glycyl-N-{5-carbamimidamido-1-hydroxy-2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]pentylidene}prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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